N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide
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Overview
Description
N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a phenoxyphenyl group and a piperazinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-phenoxyaniline with chloroacetyl chloride to form N-(4-phenoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxyphenyl)-2-(piperidin-1-yl)acetamide
- N-(4-phenoxyphenyl)-2-(morpholin-1-yl)acetamide
- N-(4-phenoxyphenyl)-2-(pyrrolidin-1-yl)acetamide
Uniqueness
N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide is unique due to the presence of the piperazinyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that contain different heterocyclic groups, such as piperidine, morpholine, or pyrrolidine. The piperazinyl group can enhance the compound’s binding affinity to certain receptors and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C18H21N3O2/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9,19H,10-14H2,(H,20,22) |
InChI Key |
PGPASFGJCYIOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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